molecular formula C16H24N4O2 B2852754 N-[(1-cyclopropanecarbonylpiperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine CAS No. 2380067-53-6

N-[(1-cyclopropanecarbonylpiperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine

Cat. No.: B2852754
CAS No.: 2380067-53-6
M. Wt: 304.394
InChI Key: URVJLHIONSBGLE-UHFFFAOYSA-N
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Description

N-[(1-cyclopropanecarbonylpiperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine is a complex organic compound that features a cyclopropyl group, a methoxypyrazine moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropanecarbonylpiperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine typically involves multiple steps, starting with the preparation of the methoxypyrazine intermediate. This intermediate is then reacted with a piperidine derivative under controlled conditions to form the final product. Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopropanecarbonylpiperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N-[(1-cyclopropanecarbonylpiperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-cyclopropanecarbonylpiperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-[4-[[(3,4-dichlorophenyl)-methylamino]methyl]piperidin-1-yl]methanone
  • Cyclopropyl-[4-[[(3-methylpyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone

Uniqueness

N-[(1-cyclopropanecarbonylpiperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

cyclopropyl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-19(14-15(22-2)18-8-7-17-14)11-12-5-9-20(10-6-12)16(21)13-3-4-13/h7-8,12-13H,3-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVJLHIONSBGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)C2CC2)C3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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